
1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0646 and is a small-molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R).
Applications De Recherche Scientifique
Electronic and Optical Properties
A computational study of a chalcone derivative closely related to the compound of interest highlighted its significant electro-optic properties, including a detailed analysis of its ground-state molecular geometry, excitation energy, and electrostatic potential maps. The potential applications in nonlinear optics were underscored by second and third harmonic generation studies, indicating superior properties for optoelectronic device fabrications (Shkir et al., 2018).
Anticancer Potential
A study on pyrazole compounds synthesized and identified using LCMS and NMR analysis suggested the potential anti-cancer properties of similar compounds. The study's findings on electronic structure, physico-chemical properties, and docking analysis indicate these compounds could act as photosensitizers in photovoltaic systems and have hyperpolarizabilities significantly higher than urea, hinting at their applicability in medical and electronic fields (Thomas et al., 2019).
Rheology and Gelation Characteristics
Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with structural similarities, explored its ability to form hydrogels in various acidic conditions. The study found that the morphology and rheology of these gels could be finely tuned by changing the anion identity, offering insights into designing materials with specific physical properties (Lloyd & Steed, 2011).
Antiproliferative Effects
Another study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, identifying these compounds as potential BRAF inhibitors for cancer treatment. One compound showed potent inhibitory activity, presenting a new avenue for anticancer agent development (Jian Feng et al., 2020).
Nonlinear Optical Material Development
A novel organic nonlinear optical material was synthesized and characterized, showcasing high second harmonic generation efficiency. This material's synthesis, crystal growth, and characterization indicate its potential for nonlinear optical device applications due to its superior second harmonic generation efficiency and thermal stability (Anthoni Praveen Menezes et al., 2014).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-11-14(10-21-23)13-6-12(7-19-9-13)8-20-17(24)22-16-5-3-2-4-15(16)18/h2-7,9-11H,8H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFIEUDGYQGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

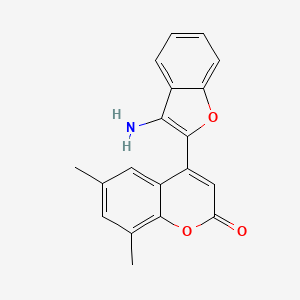
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)
![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2840494.png)
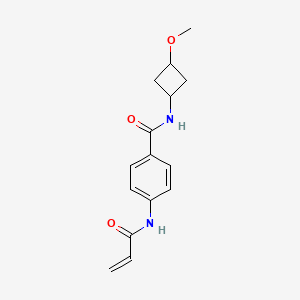
![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)
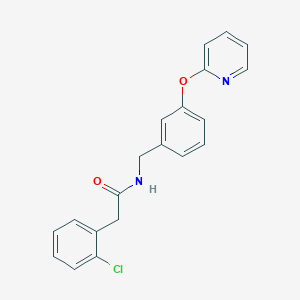
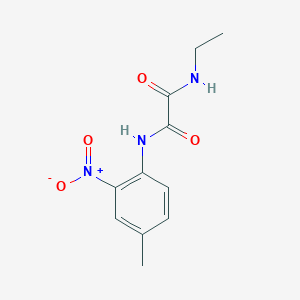

![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)
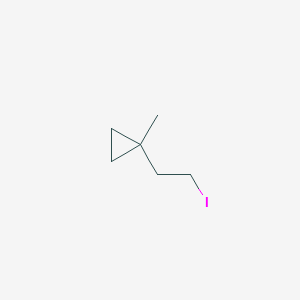

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)
![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)